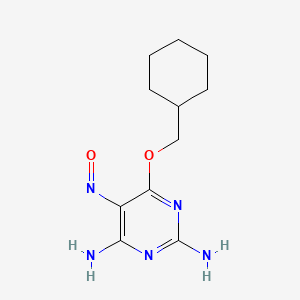
BIIB021
描述
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine is a compound with the molecular formula C14H16Cl2N6O . It is used in the pharmaceutical industry and has been studied for its potential applications in cancer therapy .
Synthesis Analysis
A two-step pharmaceutical manufacturing process was developed for the large-scale preparation of this compound from commercially available starting materials . In the first step, the benzylpurine free base was prepared by benzylation of 6-chloro-9H-purin-2-amine with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The benzylpurine free base was then directly converted into the methanesulfonic acid salt .Molecular Structure Analysis
The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound. It also contains a pyridine ring, which is a basic heterocyclic organic compound .Chemical Reactions Analysis
The major regioisomeric impurity, formed by N7 benzylation, and inorganic salts were removed by filtration. Treatment of the filtrate with MsOH afforded the target salt with negligible degradation .科学研究应用
热休克蛋白 90 (Hsp90) 的抑制
BIIB021 是一种新型的全合成 Hsp90 抑制剂 . 它与格尔德霉素在 Hsp90 的 ATP 结合口袋中竞争性结合 . 在肿瘤细胞中,this compound 诱导了 Hsp90 客户端蛋白(包括 HER-2、AKT 和 Raf-1)的降解,并上调了热休克蛋白 Hsp70 和 Hsp27 的表达 .
抗癌活性
This compound 已显示出有希望的抗癌活性。 它在纳摩尔浓度下导致来自多种肿瘤类型的细胞系的生长抑制和细胞死亡 . This compound 的口服给药导致肿瘤组织中测量的 Hsp90 客户端蛋白降解,并导致几种人类肿瘤异种移植模型中肿瘤生长的抑制 .
治疗灵活性
研究调查 this compound 的抗肿瘤作用表明其在每日和间歇给药方案中均具有活性,为临床研究提供剂量方案的灵活性 .
潜在的生物标志物
测量肿瘤组织中 HER-2 蛋白和血浆中 HER-2 细胞外域的测定被用来显示 Hsp90 通路的阻断以及在 this compound 的临床试验中作为潜在生物标志物的效用 .
膀胱癌的应用
This compound 在膀胱癌的治疗中已显示出潜力。 它降低了 T24 细胞(一种人膀胱癌细胞系)的活力 . This compound 下调了 T24 细胞中 HSP90 的表达,并在 T24 细胞裂解物存在下抑制了荧光素酶的复性活性 .
癌症相关基因的改变
PCR 阵列数据表明 T24 细胞中参与转移、凋亡细胞死亡、细胞周期、细胞衰老、DNA 损伤和修复机制、上皮间质转化、缺氧、端粒和端粒酶以及癌症代谢通路的癌症相关基因的转录水平发生了显着改变 .
体内
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has been studied for its effects on various in vivo models. In one study, it was found to have an inhibitory effect on the growth of human breast cancer cells in mice. In another study, it was shown to have an anti-inflammatory effect in rats.
体外
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has also been studied for its effects on various in vitro models. In one study, it was found to inhibit the growth of human breast cancer cells in culture. In another study, it was shown to have an anti-inflammatory effect in human monocytes.
作用机制
Target of Action
BIIB021, also known as 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine, is a fully synthetic inhibitor of the heat shock protein Hsp90 . Hsp90 is a molecular chaperone that plays a crucial role in the maturation and stabilization of cellular proteins . It is involved in the regulation of several key oncogenic signaling proteins and steroid receptors .
Mode of Action
This compound binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . This binding inhibits the chaperone activity of Hsp90, leading to the degradation of client proteins . The activity of Hsp90 maintains a variety of client proteins in their active conformation .
Biochemical Pathways
The inhibition of Hsp90 by this compound results in the degradation of oncoproteins that drive malignant progression . This includes proteins such as HER-2, AKT, and Raf-1 . The degradation of these proteins disrupts the signaling cascades they are involved in, affecting various biochemical pathways .
Pharmacokinetics
The maximum tolerated dose (MTD) of this compound was found to be 700 mg twice weekly when dosed for 3 weeks out of each 4-week course . The plasma exposure to this compound was dose-dependent, with the maximum concentration (Cmax) occurring at approximately 90 minutes and the half-life (t1/2) being approximately 1 hour across dosing cohorts of 25 to 800 mg this compound twice weekly .
Result of Action
The inhibition of Hsp90 by this compound leads to the degradation of client proteins, which results in growth inhibition and cell death in cell lines from a variety of tumor types at nanomolar concentrations . In addition, this compound treatment up-regulates the expression of the heat shock proteins Hsp70 and Hsp27 .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For example, the compound’s action can be potentiated by other therapeutics . Furthermore, this compound has been shown to overcome multidrug resistance, suggesting that it may be effective in a variety of treatment environments .
生物活性
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has been shown to have a wide range of biological activities. In vitro studies have shown it to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects. It has also been shown to inhibit the growth of various types of cancer cells in vitro.
Biochemical and Physiological Effects
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects.
实验室实验的优点和局限性
One of the main advantages of using 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine in lab experiments is its small size, which makes it easier to study its effects on various biological systems. Additionally, it has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, it is important to note that 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine is not approved for clinical use, and its effects on humans have not been fully studied.
未来方向
Due to its wide range of biological activities and small size, 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has the potential to be used in a variety of therapeutic applications. Future research should focus on further exploring its effects on various biological systems, as well as its potential use in various therapeutic applications. Additionally, further research should be conducted to further understand its mechanism of action and pharmacodynamics. Finally, further research should be conducted to explore its potential use in the development of new drugs and therapies.
属性
IUPAC Name |
6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDDKSCVCJTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025952 | |
| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848695-25-0 | |
| Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIIB021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIB021 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIIB 021 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIIB021 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




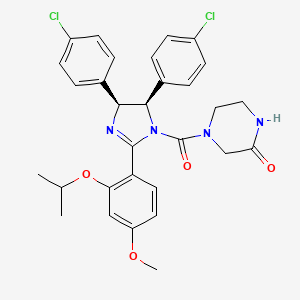

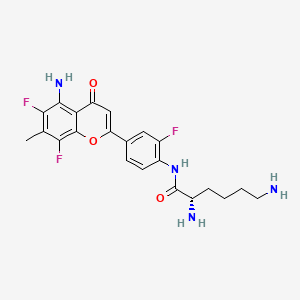

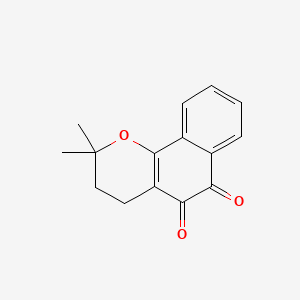

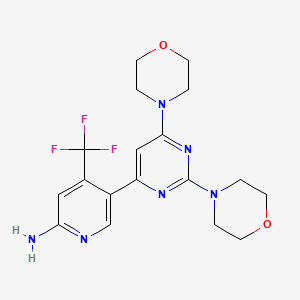

![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)



